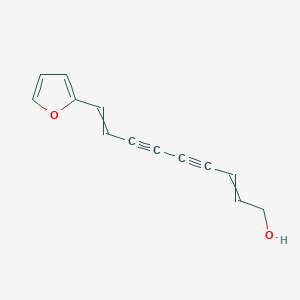
(R)-2-(Tetrahydropyranyloxy)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Tetrahydropyranyloxy)propionic acid is an organic compound that features a tetrahydropyranyl (THP) protecting group attached to a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ®-2-(Tetrahydropyranyloxy)propionic acid typically involves the protection of the hydroxyl group of ®-2-hydroxypropionic acid (lactic acid) with a tetrahydropyranyl group. This can be achieved through the reaction of ®-2-hydroxypropionic acid with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tetrahydropyranyl ether.
Industrial Production Methods
While specific industrial production methods for ®-2-(Tetrahydropyranyloxy)propionic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
®-2-(Tetrahydropyranyloxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the removal of the tetrahydropyranyl group, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
®-2-(Tetrahydropyranyloxy)propionic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of asymmetric synthesis.
Biology: The compound can be used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be involved in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).
Industry: The compound’s derivatives can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(Tetrahydropyranyloxy)propionic acid involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other functional sites. The protecting group can be removed under acidic conditions, revealing the free hydroxyl group for further reactions.
相似化合物的比较
Similar Compounds
®-2-(Methoxymethoxy)propionic acid: Similar in structure but with a methoxymethyl protecting group instead of a tetrahydropyranyl group.
®-2-(Benzyloxy)propionic acid: Features a benzyloxy protecting group, offering different reactivity and stability profiles.
Uniqueness
®-2-(Tetrahydropyranyloxy)propionic acid is unique due to the stability and ease of removal of the tetrahydropyranyl protecting group. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection are crucial.
属性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC 名称 |
(2R)-2-(oxan-2-yloxy)propanoic acid |
InChI |
InChI=1S/C8H14O4/c1-6(8(9)10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1 |
InChI 键 |
CEFRORNCZFPJCT-ULUSZKPHSA-N |
手性 SMILES |
C[C@H](C(=O)O)OC1CCCCO1 |
规范 SMILES |
CC(C(=O)O)OC1CCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)


![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)

![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)



![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)


